Di-p-chlorobenzyl Azodicarboxylate(DCAD)

Catalog No.
S2994398
CAS No.
916320-82-6
M.F
C16H12Cl2N2O4
M. Wt
367.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-p-chlorobenzyl Azodicarboxylate(DCAD)

CAS Number

916320-82-6

Product Name

Di-p-chlorobenzyl Azodicarboxylate(DCAD)

IUPAC Name

(4-chlorophenyl)methyl (NE)-N-[(4-chlorophenyl)methoxycarbonylimino]carbamate

Molecular Formula

C16H12Cl2N2O4

Molecular Weight

367.18

InChI

InChI=1S/C16H12Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2/b20-19+

InChI Key

UIFGGABIJBWRMG-VXPUYCOJSA-N

SMILES

C1=CC(=CC=C1COC(=O)N=NC(=O)OCC2=CC=C(C=C2)Cl)Cl

solubility

not available

Di-p-chlorobenzyl Azodicarboxylate (DCAD) is a bench-stable, solid azodicarboxylate reagent engineered specifically for the Mitsunobu reaction. As a structural analog to traditional dialkyl azodicarboxylates, DCAD facilitates the stereospecific conversion of primary and secondary alcohols into various functional groups, including esters, ethers, and amines [1]. From a procurement perspective, DCAD is highly valued for its physical state as an orange crystalline solid (melting point 108–112 °C) and its unique byproduct solubility profile, which drastically simplifies downstream purification workflows compared to conventional liquid reagents [2].

Generic substitution with the industry standards Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) introduces significant handling and purification bottlenecks. DEAD is notoriously toxic, thermally unstable, and explosive, while both DEAD and DIAD are volatile liquids that complicate precise stoichiometric addition at scale [1]. More critically, the hydrazine byproducts generated by DEAD and DIAD are highly soluble in common organic solvents, necessitating solvent-intensive and time-consuming silica gel column chromatography for product isolation [2]. Substituting DCAD with these cheaper liquid analogs sacrifices process safety and exponentially increases downstream purification costs.

Physical State and Handling Safety

DCAD is synthesized and supplied as a bench-stable orange solid with a melting point of 108–112 °C, allowing for safe storage at room temperature and precise gravimetric dispensing [1]. In direct contrast, the benchmark comparator DEAD is a volatile, thermally sensitive liquid known for explosive decomposition risks, and DIAD, while safer, remains a liquid [2]. This solid-state advantage eliminates the inhalation hazards associated with volatile azodicarboxylates and simplifies bulk handling protocols in scale-up environments.

Evidence DimensionPhysical state and thermal stability
Target Compound DataStable solid, melting point 108–112 °C, room temperature storage
Comparator Or BaselineDEAD/DIAD (Volatile liquids, DEAD poses explosive hazards)
Quantified DifferenceTransition from hazardous liquid handling to stable solid gravimetric dispensing
ConditionsAmbient storage and standard laboratory handling

Procuring a solid-state reagent eliminates the specialized safety protocols and handling risks associated with volatile, explosive liquid azodicarboxylates.

Byproduct Separability and Chromatography-Free Workup

The most significant operational differentiator for DCAD is the solubility profile of its post-reaction byproduct. When Mitsunobu couplings are performed in dichloromethane (CH2Cl2), the resulting di-p-chlorobenzyl hydrazodicarboxylate byproduct exhibits very limited solubility and precipitates directly out of the reaction mixture[1]. This allows for removal via simple filtration. Conversely, the reduced hydrazine byproducts of DEAD and DIAD are highly soluble and require labor-intensive silica gel chromatography for separation [1].

Evidence DimensionByproduct solubility and removal method
Target Compound DataByproduct precipitates in CH2Cl2, removed by simple filtration
Comparator Or BaselineDEAD/DIAD byproducts (Highly soluble, require column chromatography)
Quantified DifferenceElimination of chromatography step for byproduct removal
ConditionsMitsunobu coupling conducted in CH2Cl2 solvent

Bypassing column chromatography drastically reduces solvent consumption, labor hours, and downstream processing costs in pharmaceutical intermediate synthesis.

Reaction Efficiency and Yield Equivalency

Despite its increased steric bulk and solid state, DCAD maintains reaction efficiencies that match industry standards. In a benchmark esterification of 2,6-dimethoxybenzoic acid with benzyl alcohol, DCAD achieved essentially identical isolated yields compared to both DEAD and DIAD under identical stoichiometric conditions [1]. This demonstrates that the safety and purification benefits of DCAD do not come at the expense of catalytic efficiency or substrate conversion rates [1].

Evidence DimensionIsolated product yield
Target Compound DataEquivalent isolated yield to benchmark reagents
Comparator Or BaselineDEAD and DIAD (Industry standard yields)
Quantified Difference~0% yield penalty while gaining solid-state and purification benefits
Conditions0.3 M alcohol (1.0 equiv), 1.1 equiv acid, 1.1 equiv Ph3P, 1.1-1.2 equiv azodicarboxylate in CH2Cl2

Buyers can upgrade to a safer, easier-to-process reagent without needing to re-optimize established reaction yields or accept lower throughput.

Large-Scale Pharmaceutical Intermediate Synthesis

DCAD is the reagent of choice for scaling up Mitsunobu reactions in pharmaceutical manufacturing. Because it is a stable solid, it eliminates the severe explosion and inhalation risks associated with bulk handling of liquid DEAD, ensuring safer and more reproducible stoichiometric additions in large reactors[1].

High-Throughput Library Synthesis

In parallel synthesis and high-throughput screening environments, the tedious chromatographic purification required by DEAD and DIAD creates severe bottlenecks. DCAD's ability to undergo chromatography-free workup via simple filtration of its insoluble hydrazine byproduct in dichloromethane makes it ideal for rapid library generation [1].

Synthesis of Polarity-Sensitive or Unstable Compounds

For target molecules that degrade on silica gel or have similar retention factors (Rf) to the hydrazine byproducts of standard azodicarboxylates, DCAD provides a critical advantage. By allowing byproduct removal through precipitation rather than chromatography, it preserves the yield and integrity of sensitive products [2].

XLogP3

5.2

Dates

Last modified: 08-17-2023

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